2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-
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Overview
Description
2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- is a complex organic compound with the molecular formula C15H18N2O8S2 and a molecular weight of 418.44 g/mol . This compound is characterized by its unique structure, which includes two pyrrolidinedione rings connected by a methylethylidene bridge and thioester linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- typically involves the reaction of 2,5-pyrrolidinedione derivatives with thioester compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester linkages to thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester linkages and pyrrolidinedione rings allow it to form stable complexes with these targets, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-: Similar structure but with a methyl group instead of the methylethylidene bridge.
2,5-Pyrrolidinedione, 1-ethyl-: Contains an ethyl group instead of the methylethylidene bridge.
Propanoic acid, 3,3’-[(1-methylethylidene)bis(thio)]bis-, 1,1’-bis(2,5-dioxo-1-pyrrolidinyl)ester: Similar thioester linkages but with different substituents.
Uniqueness
The uniqueness of 2,5-Pyrrolidinedione, 1,1’-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis- lies in its specific combination of pyrrolidinedione rings and thioester linkages, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O8S2 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]sulfanylpropan-2-ylsulfanyl]acetate |
InChI |
InChI=1S/C15H18N2O8S2/c1-15(2,26-7-13(22)24-16-9(18)3-4-10(16)19)27-8-14(23)25-17-11(20)5-6-12(17)21/h3-8H2,1-2H3 |
InChI Key |
JRXXDBNEGIEUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(SCC(=O)ON1C(=O)CCC1=O)SCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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